2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester
Overview
Description
“2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester” is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.2057 . It is also known by other names such as Methacrylic acid, tetrahydrofurfuryl ester; Sartomer SR 203; SR 203; Tetrahydrofurfuryl methacrylate; Ageflex THFMA . This compound is a bioactive moiety that finds remarkable application in combating diverse ailments such as neoplastic conditions and inflammatory disorders .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C9H14O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h8H,1,3-6H2,2H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.2057 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Diels−Alder Reactions
5-Amino-2-furancarboxylic acid methyl ester engages in Diels−Alder cycloadditions, producing polysubstituted anilines through high regioselectivity. This reaction mechanism leverages electron-withdrawing groups, with subsequent dehydration processes enhancing the yield of the target compounds. Such chemical transformations underscore the molecule's utility in synthesizing complex aniline derivatives, critical in medicinal chemistry and material science (Padwa et al., 1997).
Synthesis and Reactions with Aniline and Phenols
2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester demonstrates versatility in reactions with aniline, o-phenylenediamine, and o-aminophenol, leading to novel compounds. This reactivity is crucial for creating a range of fluorinated aromatic compounds, which are significant in developing pharmaceuticals and agrochemicals due to their unique biological activities (Pimenova et al., 2003).
Birch Reduction for Heterocyclic Carboxylic Acids
The Birch reduction method applied to 3-furoic acid, isolated as a methyl ester, highlights a pathway for synthesizing 5-alkoxytetrahydro-3-furoate esters. This method is fundamental in organic synthesis, providing a straightforward approach to reduce aromatic systems into more reactive and versatile intermediates for further chemical transformations (Kinoshita et al., 1975).
Antimicrobial Activity of Derivatives
3-(Furan-2-yl)propenoic acids and their esters react with arenes to produce 3-aryl-3-(furan-2-yl)propenoic acid derivatives. These compounds exhibit promising antimicrobial activity against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus. This property is particularly relevant for the development of new antimicrobial agents to combat resistant microbial strains (Kalyaev et al., 2022).
Polybenzoxazine Synthesis
Phloretic acid is explored as a renewable building block for benzoxazine ring formation, a significant advancement in the field of polymer chemistry. The study demonstrates how renewable phenolic compounds can enhance the reactivity of molecules toward the synthesis of bio-based benzoxazines, offering a sustainable alternative to conventional phenol-based systems (Trejo-Machin et al., 2017).
properties
IUPAC Name |
(5-oxooxolan-3-yl) 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(2)8(10)12-6-3-7(9)11-4-6/h6H,1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROFAXCQYPKWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464673 | |
Record name | beta-methacryloyloxy-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester | |
CAS RN |
130224-95-2 | |
Record name | Tetrahydro-5-oxo-3-furanyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130224-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-methacryloyloxy-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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